1-NM-PP1, also known as 1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a cell-permeable analog of the protein phosphatase inhibitor, PP1. This compound is particularly noted for its potent and selective inhibition of various protein kinases, especially those that are mutated, making it a valuable tool in biochemical research and therapeutic applications. The molecular formula of 1-NM-PP1 is C20H21N5, and its molecular weight is approximately 331.41 g/mol .
There is no scientific literature available on the mechanism of action of this compound.
1-NM-PP1 primarily acts as an ATP-competitive inhibitor of serine/threonine kinases. It binds to the active site of these kinases, preventing ATP from accessing the site and thereby inhibiting phosphorylation reactions. Notably, it has demonstrated selective inhibition against several mutant kinases with varying IC50 values, indicating its effectiveness in targeting specific kinase mutations while sparing wild-type forms .
The biological activity of 1-NM-PP1 has been extensively studied. It exhibits high selectivity towards mutant forms of kinases such as v-Src, c-Fyn, and c-Abl, with IC50 values ranging from low nanomolar to micromolar concentrations. For example, it has shown an IC50 value of 4.3 nM for v-Src and 29 μM for CDK2 . This specificity allows researchers to investigate the roles of specific kinases in cellular processes without affecting their wild-type counterparts.
The synthesis of 1-NM-PP1 typically involves multi-step organic reactions starting from simpler pyrazolo[3,4-d]pyrimidine derivatives. Key steps may include:
1-NM-PP1 has several applications in both research and potential therapeutic contexts:
Interaction studies have revealed that 1-NM-PP1 can effectively suppress phosphorylation events mediated by various kinases. For instance, it inhibits the phosphorylation of PDK1 targets in specific knockout mouse embryonic stem cells expressing mutant PDK1 but not wild-type PDK1 . These studies often utilize techniques such as immunoblotting and kinase assays to assess the impact of 1-NM-PP1 on kinase activity.
Several compounds exhibit similar inhibitory properties against protein kinases. Below is a comparison highlighting the uniqueness of 1-NM-PP1:
Compound Name | Structure Type | Selectivity | IC50 (nM) | Notes |
---|---|---|---|---|
1-NM-PP1 | Pyrazolopyrimidine | High for mutant kinases | 4.3 (v-Src) | Selective against mutated forms |
PP2 | Pyrido[2,3-d]pyrimidin | Broad-spectrum | ~1000 | Less selective than 1-NM-PP1 |
Staurosporine | Indole alkaloid | Non-selective | ~10 | Potent but affects multiple targets |
Gleevec | Tyrosine kinase inhibitor | Selective for BCR-ABL | ~30 | Specific for certain oncogenic mutations |
What sets 1-NM-PP1 apart from other inhibitors is its high selectivity for mutated forms of kinases over their wild-type counterparts, allowing for more precise experimental designs and potential therapeutic applications without affecting normal cellular functions .